Cas no 24588-72-5 (1,3-Dithiane,2-(4-methoxyphenyl)-)
1,3-Dithiane,2-(4-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dithiane,2-(4-methoxyphenyl)-
- 2-(4-methoxyphenyl)-1,3-dithiane
- 4-(1,3-Dithian-2-yl)phenyl methyl ether
- 2-p-Methoxyphenyl-1,3-dithiane
- InChI=1/C11H14OS2/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H
- 2-(p-Methoxyphenyl)-m-dithiane
- 2-(4-methoxyphenyl)-1, 3-dithiane
- 1,3-Dithiane, 2-(4-methoxyphenyl)-
- m-DITHIANE, 2-(p-METHOXYPHENYL)-
- 2-(4-Methoxyphenyl)-1,3-dithiane #
- MFCD01729781
- AKOS038065288
- DTXSID50179331
- M3278
- 24588-72-5
- BRN 1243150
- 5-19-02-00560 (Beilstein Handbook Reference)
- 4-Methoxybenzaldehyde trimethylenedithioacetal
- SCHEMBL1344540
- G78449
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- MDL: MFCD01729781
- Inchi: 1S/C11H14OS2/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H3
- InChI Key: INEZXIFHJBJBRB-UHFFFAOYSA-N
- SMILES: S1CCCSC1C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 226.04872
- Monoisotopic Mass: 226.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.8A^2
- XLogP3: 3.3
Experimental Properties
- Density: 1.169
- Boiling Point: 366.6°Cat760mmHg
- Flash Point: 175.5°C
- Refractive Index: 1.596
- PSA: 9.23
1,3-Dithiane,2-(4-methoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3278-1G |
2-(4-Methoxyphenyl)-1,3-dithiane |
24588-72-5 | 98.0%(GC) | 1G |
¥290.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3278-5G |
2-(4-Methoxyphenyl)-1,3-dithiane |
24588-72-5 | 98.0%(GC) | 5G |
¥990.0 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M889003-5g |
2-(4-Methoxyphenyl)-1,3-dithiane |
24588-72-5 | 98% | 5g |
891.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3278-1G |
2-(4-Methoxyphenyl)-1,3-dithiane |
24588-72-5 | >98.0%(GC) | 1g |
¥90.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3278-5G |
2-(4-Methoxyphenyl)-1,3-dithiane |
24588-72-5 | >98.0%(GC) | 5g |
¥260.00 | 2024-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3278-1G |
1,3-Dithiane,2-(4-methoxyphenyl)- |
24588-72-5 | 98.0%(GC) | 1g |
¥90.0 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3278-5G |
1,3-Dithiane,2-(4-methoxyphenyl)- |
24588-72-5 | 98.0%(GC) | 5g |
¥990.0 | 2024-07-20 | |
| abcr | AB550224-1 g |
2-(4-Methoxyphenyl)-1,3-dithiane, 98%; . |
24588-72-5 | 98% | 1g |
€78.50 | 2023-06-14 | |
| abcr | AB550224-5 g |
2-(4-Methoxyphenyl)-1,3-dithiane, 98%; . |
24588-72-5 | 98% | 5g |
€204.90 | 2023-06-14 | |
| abcr | AB550224-1g |
2-(4-Methoxyphenyl)-1,3-dithiane, 98%; . |
24588-72-5 | 98% | 1g |
€74.60 | 2025-02-15 |
1,3-Dithiane,2-(4-methoxyphenyl)- Related Literature
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1. Transdithioacetalization of acetals, ketals, oximes, enamines and tosylhydrazones catalysed by natural kaolinitic clayG. K. Jnaneshwara,N. B. Barhate,A. Sudalai,V. H. Deshpande,R. D. Wakharkar,A. S. Gajare,M. S. Shingare,R. Sukumar J. Chem. Soc. Perkin Trans. 1 1998 965
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2. Enantioselective synthesis of α-hydroxysilanes by bioreduction of aroyltrimethylsilanesAmauri F. Patrocínio,Ivan R. Corrêa Jr,Paulo J. S. Moran J. Chem. Soc. Perkin Trans. 1 1999 3133
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3. Back cover
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4. Back cover
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5. Back matter
Additional information on 1,3-Dithiane,2-(4-methoxyphenyl)-
Professional Introduction to 1,3-Dithiane,2-(4-methoxyphenyl) (CAS No. 24588-72-5)
1,3-Dithiane,2-(4-methoxyphenyl) (CAS No. 24588-72-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This heterocyclic compound belongs to the dithiane family, characterized by a sulfur-containing ring system, which makes it a valuable scaffold for various synthetic transformations and biological studies.
The molecular structure of 1,3-dithiane,2-(4-methoxyphenyl) consists of a dithiane ring substituted with a 4-methoxyphenyl group at the 2-position. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The presence of the methoxy group enhances the compound's solubility in polar solvents and influences its reactivity, which is particularly useful in medicinal chemistry applications.
In recent years, there has been growing interest in exploring the pharmacological potential of dithiane derivatives. The sulfur atoms in the dithiane ring can participate in various chemical reactions, including nucleophilic substitution and metal coordination, which are pivotal for drug design. Researchers have leveraged these properties to develop novel molecules with therapeutic effects. For instance, studies have shown that dithiane-based compounds can exhibit antimicrobial and anti-inflammatory activities, making them promising candidates for further development.
The 4-methoxyphenyl moiety in 1,3-dithiane,2-(4-methoxyphenyl) adds another layer of functionality to the molecule. The methoxy group is known to modulate the bioavailability and metabolic stability of pharmaceutical compounds. Its electron-donating nature can influence the electronic distribution across the molecule, affecting its interaction with biological targets. This feature has been exploited in the design of enzyme inhibitors and receptor ligands, where precise control over molecular interactions is crucial.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies on 1,3-dithiane,2-(4-methoxyphenyl) have revealed its potential as a scaffold for developing small-molecule inhibitors targeting various disease-related proteins. These studies highlight the compound's ability to bind tightly to biological targets due to its optimized shape and charge distribution. Such insights are invaluable for guiding experimental efforts in drug discovery.
The synthesis of 1,3-dithiane,2-(4-methoxyphenyl) involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group modifications. The use of advanced catalytic systems has improved the efficiency of these processes, reducing waste and energy consumption. Green chemistry principles are increasingly being applied in the synthesis of this compound to align with sustainable practices.
In addition to its pharmaceutical applications, 1,3-dithiane,2-(4-methoxyphenyl) has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Researchers are exploring its potential as a building block for developing new materials with enhanced performance characteristics. These interdisciplinary applications underscore the versatility of this compound and its significance beyond traditional pharmaceuticals.
The biological activity of 1,3-dithiane,2-(4-methoxyphenyl) has been further investigated through in vitro and in vivo studies. Preliminary results suggest that it may possess antioxidant and neuroprotective effects due to its ability to scavenge free radicals and modulate inflammatory pathways. Such findings open up new avenues for therapeutic intervention in neurological disorders and other chronic conditions. Continued research is needed to fully elucidate its mechanism of action and optimize its pharmacological profile.
The future prospects for 1,3-dithiane,2-(4-methoxyphenyl) are promising as more research unfolds. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into clinical applications. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence will accelerate the development process significantly. As our understanding of this compound grows, so too will its potential contributions to science and medicine.
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